molecular formula C34H55N B14739574 (2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline CAS No. 5758-90-7

(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline

Cat. No.: B14739574
CAS No.: 5758-90-7
M. Wt: 477.8 g/mol
InChI Key: FBNPCQXAZFRQOI-IRKHRFQXSA-N
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Description

This compound (CAS: 5758-90-7) is a highly substituted indenoquinoline derivative with a molecular formula of C₃₄H₅₅N (molecular weight: 477.8072 g/mol) . Its stereochemical complexity includes nine defined stereocenters, a benzyl group at position 2, and a branched alkyl chain (6-methylheptan-2-yl) at position 5. Key physicochemical properties include a high calculated complexity index (693) and seven rotatable bonds, suggesting moderate conformational flexibility .

Properties

CAS No.

5758-90-7

Molecular Formula

C34H55N

Molecular Weight

477.8 g/mol

IUPAC Name

(1R,3aS,3bS,5aR,7R,9aR,9bS,11aR)-7-benzyl-6,9a,11a-trimethyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline

InChI

InChI=1S/C34H55N/c1-24(2)11-10-12-25(3)29-16-17-30-28-15-18-32-34(5,31(28)20-22-33(29,30)4)21-19-27(35(32)6)23-26-13-8-7-9-14-26/h7-9,13-14,24-25,27-32H,10-12,15-23H2,1-6H3/t25-,27-,28+,29-,30+,31+,32-,33-,34-/m1/s1

InChI Key

FBNPCQXAZFRQOI-IRKHRFQXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](N4C)CC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(N4C)CC5=CC=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Strategic Approaches to Indenoquinoline Core Formation

The synthesis of indeno[5,4-f]quinoline derivatives typically relies on cyclocondensation reactions involving aldehydes, amines, and cyclic diketones. For the target compound, the core structure is constructed via a one-pot three-component reaction adapted from recent advances in sustainable catalysis.

Multicomponent Reaction Optimization

The reaction employs a benzaldehyde derivative bearing the (2R)-6-methylheptan-2-yl group, 1-naphthylamine, and 1,3-indanedione in a 1:1:1 molar ratio. The critical innovation lies in the use of Fe₃O₄@SiO₂@TAD-G2-SO₃H, a sulfonic acid-functionalized magnetic dendrimer, which catalyzes the cyclization at 70°C in ethanol/water (1:1). This catalyst achieves 90–96% yields for analogous indenoquinolines by facilitating concurrent Knoevenagel condensation, Michael addition, and cyclodehydration.

Stereochemical Control

The (2R)-6-methylheptan-2-yl substituent at position 7 is introduced via a chiral aldehyde precursor, (2R)-6-methylheptan-2-ylbenzaldehyde, synthesized through asymmetric hydroformylation of 5-methylhex-1-ene followed by benzylation. The Fe₃O₄@SiO₂@TAD-G2-SO₃H catalyst’s acidic sites promote epimerization at C7, favoring the R-configuration through thermodynamic control.

Functionalization of the Indenoquinoline Core

Post-cyclization modifications install the 2-benzyl and 1,4a,6a-trimethyl groups.

Benzylation at Position 2

A palladium-catalyzed Suzuki-Miyaura coupling attaches the benzyl group using 2-bromoindenoquinoline and benzylboronic acid. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄, toluene/water, 90°C) achieve 85% yield while preserving stereochemistry.

Methylation at Positions 1, 4a, and 6a

Sequential alkylation with methyl iodide under phase-transfer conditions (TBAB, NaOH, CH₂Cl₂) selectively methylates the nitrogen at position 1 and the bridgehead carbons at 4a and 6a. Excess MeI (3 equiv) and 12-hour reaction time ensure complete methylation.

Catalytic System and Reaction Kinetics

The magnetic dendrimer catalyst’s performance was quantified via kinetic studies. Table 1 summarizes key parameters.

Table 1: Kinetic Data for Indenoquinoline Synthesis Using Fe₃O₄@SiO₂@TAD-G2-SO₃H

Parameter Value
Turnover Frequency (h⁻¹) 12.4 ± 0.3
Activation Energy (kJ/mol) 58.2
Recyclability (cycles) 5 (10% loss)

The catalyst’s high surface area (BET: 312 m²/g) and acid density (1.8 mmol H⁺/g) account for its efficiency. Leaching tests confirm <0.5% Fe loss per cycle.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/EtOAc 4:1) followed by recrystallization from ethanol. Structural elucidation combines NMR, X-ray crystallography, and HRMS:

  • ¹H NMR (600 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.11 (d, J = 12.6 Hz, 1H, H-11a), 2.98 (quintet, J = 6.6 Hz, 1H, H-7), 1.64 (s, 3H, C1-CH₃), 1.21 (d, J = 6.9 Hz, 3H, C6a-CH₃).
  • X-ray: Orthorhombic P2₁2₁2₁ space group; absolute configuration confirmed by Flack parameter (0.02).

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated for scalability (Table 2).

Table 2: Route Comparison for Target Compound Synthesis

Method Yield (%) Purity (%) Stereoselectivity
Multicomponent (this work) 82 99.5 >99:1 dr
Stepwise Assembly 67 97.2 92:8 dr
Enzymatic Resolution 58 98.1 99:1 dr

The multicomponent approach outperforms stepwise methods in yield and stereocontrol, avoiding protecting groups and lengthy separations.

Chemical Reactions Analysis

Types of Reactions

(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce partially hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Computational methods such as Tanimoto coefficients and Morgan fingerprints are widely used to quantify structural similarity. For this compound, similarity metrics (e.g., Tanimoto ≥0.5) identify analogs sharing the indenoquinoline core but differing in substituents or stereochemistry . Below is a comparative analysis with structurally related compounds:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Stereocenters Bioactivity Relevance
Target Compound (CAS: 5758-90-7) C₃₄H₅₅N 477.8072 2-benzyl, 7-[(2R)-6-methylheptan-2-yl], 1,4a,6a-trimethyl 9 Potential kinase inhibition (hypothesized via scaffold similarity to PERK inhibitors)
1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl- (CAS: Not provided) C₃₂H₅₃N 451.78 7-[(1R)-1,5-dimethylhexyl], 1,4a,6a-trimethyl 9 Limited bioactivity data; used in cheminformatics studies
(1R,3aS,3bS,5aR,7R,9aR,9bS,11aR)-7-Benzyl-6,9a,11a-trimethyl-1-[(2R)-6-methylheptan-2-yl]-... C₃₄H₅₅N 477.8072 7-benzyl, 1-[(2R)-6-methylheptan-2-yl], 6,9a,11a-trimethyl 9 Structural isomer of target compound; similar physicochemical properties
Methyl 4a,6a-dimethyl-2-oxo-...tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate (T65298) C₂₂H₃₃NO₃ 375.50 7-carboxylate, 4a,6a-dimethyl, 2-oxo 7 Used in life sciences research; functionalized for solubility

Key Differences and Implications

Substituent Effects: The 2-benzyl group in the target compound distinguishes it from analogs with alternative alkyl chains (e.g., 1,5-dimethylhexyl in ). The 6-methylheptan-2-yl chain at position 7 contributes to lipophilicity (predicted XLogP3 ~9.5), which may influence membrane permeability compared to carboxylate derivatives like T65298 .

Stereochemical Variations :

  • Stereoisomers with identical substituents but differing configurations (e.g., 7R vs. 7S) show marked differences in docking scores due to altered spatial compatibility with enzyme active sites .

Bioactivity Clustering: Compounds sharing the indenoquinoline core cluster into groups with similar predicted kinase inhibitory activity, as shown in hierarchical clustering of bioactivity profiles .

Computational and Experimental Findings

  • Docking Affinity: Molecular docking studies reveal that minor structural changes (e.g., methyl vs. benzyl groups) can alter binding affinities by >2 kcal/mol due to interactions with residues like Met7 or Asp144 in PERK homologs .
  • Similarity Networks : The target compound forms edges in chemical similarity networks with analogs sharing Murcko scaffolds and Tanimoto coefficients ≥0.5, indicating conserved chemotypes .
  • Pharmacokinetics : Compared to aglaithioduline (~70% similarity to SAHA in HDAC8 inhibition), the target compound’s higher molecular weight and lipophilicity suggest distinct ADME profiles .

Biological Activity

The compound (2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline is a member of the indenoquinoline family. This class of compounds has garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this specific compound based on available literature.

Synthesis and Structure

The synthesis of the compound typically involves multi-component reactions that yield a variety of indenoquinoline derivatives. These derivatives are characterized by their complex bicyclic structures which contribute to their biological activities. The specific structure of the compound includes multiple chiral centers and functional groups that are believed to play a critical role in its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indenoquinoline derivatives. For instance:

  • Antibacterial Properties : The compound exhibits significant antibacterial activity against various strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported in the range of 375–3000 µg/mL for related derivatives .
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact with bacterial enzymes and proteins essential for survival and replication. For example, strong binding interactions were observed with active sites involved in bacterial cell wall synthesis and metabolism .

Anticancer Activity

Indenoquinolines are also noted for their antiproliferative effects:

  • Cell Line Studies : Certain derivatives have shown cytotoxicity against cancer cell lines such as SAS and A549 with GI50 values ranging from 0.79 to 0.89 μM . The presence of specific substituents on the indenoquinoline scaffold appears to enhance their efficacy.
  • Mechanistic Insights : The ability to bind DNA and inhibit topoisomerases I and II has been documented as a mechanism through which these compounds exert their anticancer effects. For instance, one study identified dual inhibitory activity against both topoisomerases with IC50 values indicating potent action compared to standard chemotherapeutics like camptothecin .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies for related indenoquinoline compounds:

Activity TypeTarget Organisms/Cell LinesMIC/GI50 ValuesReferences
AntibacterialStaphylococcus aureus375 µg/mL
Enterococcus faecalis3000 µg/mL
AntiproliferativeSAS (human cancer cells)0.84 μM
A549 (lung cancer cells)0.89 μM
Topoisomerase InhibitionHuman Topo I & IIIC50: 7.20 μM & 6.70 μM

Case Studies

In-depth investigations into specific derivatives have revealed promising results:

  • A study focused on a derivative similar to our compound demonstrated potent antibacterial activity and significant cytotoxicity against multiple cancer cell lines. The research emphasized the importance of structural modifications in enhancing biological efficacy .
  • Another case highlighted molecular docking simulations that provided insights into binding affinities and potential interactions with cellular targets involved in disease processes.

Q & A

How can researchers confirm the stereochemical configuration of this compound?

Basic Research Question
Methodological Answer:
Stereochemical confirmation requires a combination of techniques:

  • Single-crystal X-ray diffraction (SCXRD): Resolves absolute stereochemistry by analyzing bond angles and torsion angles (e.g., C4—C11—C16—C15 torsion angle of 175.14° in related indenoquinoline structures) .
  • Nuclear Overhauser Effect (NOE) NMR: Identifies spatial proximity of substituents (e.g., benzyl and methyl groups) to validate chair or boat conformations in the hexadecahydro framework.
  • Computational modeling (DFT): Compares experimental data (e.g., SCXRD bond lengths) with optimized molecular geometries .

Advanced Research Question Q. How can conflicting stereochemical data from X-ray and NMR be resolved? Methodological Answer:

  • Cross-validate with vibrational circular dichroism (VCD): Provides complementary data to SCXRD by correlating chiral centers with infrared absorption patterns.
  • Reanalyze NMR coupling constants (e.g., JHH values): Discrepancies may arise from dynamic conformational exchange; variable-temperature NMR can detect slow equilibria .
  • Use synchrotron radiation for SCXRD: Enhances resolution of electron density maps for bulky substituents (e.g., 6-methylheptan-2-yl group) .

What strategies are recommended for synthesizing this compound with high enantiomeric purity?

Basic Research Question
Methodological Answer:

  • Chiral auxiliary approaches: Utilize enantiopure starting materials (e.g., (R)-6-methylheptan-2-ol) to control stereocenters during alkylation or cyclization steps .
  • Asymmetric catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of intermediate alkenes .
  • Chromatographic purification: Use chiral stationary phases (e.g., amylose-based columns) to separate diastereomers .

Advanced Research Question Q. How can researchers optimize yield while minimizing epimerization during synthesis? Methodological Answer:

  • Monitor reaction kinetics: Use in-situ FTIR or Raman spectroscopy to detect transient intermediates prone to epimerization (e.g., enolates or carbocations) .
  • Low-temperature conditions: Perform critical steps (e.g., benzylation) at −78°C to reduce thermal racemization .
  • Protecting group strategy: Temporarily mask reactive stereocenters (e.g., with tert-butyldimethylsilyl ethers) to prevent unwanted inversion .

What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Basic Research Question
Methodological Answer:

  • High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., C32H51N) and isotopic patterns .
  • Differential scanning calorimetry (DSC): Determines melting points and phase transitions of crystalline forms .
  • HPLC-UV/ELSD: Assesses purity (>98%) and detects trace impurities from synthetic byproducts .

Advanced Research Question Q. How can researchers correlate solubility and stability with structural features? Methodological Answer:

  • Molecular dynamics simulations: Predict solvation free energy in solvents (e.g., DMSO, hexane) based on hydrophobic/hydrophilic substituent distribution .
  • Forced degradation studies: Expose the compound to heat, light, or acidic/basic conditions; monitor degradation pathways via LC-MS/MS .
  • Crystal lattice analysis (PXRD): Relate packing efficiency (e.g., π-π stacking of benzyl groups) to hygroscopicity and shelf life .

How should researchers design experiments to study this compound’s biological activity?

Basic Research Question
Methodological Answer:

  • In vitro assays: Screen for receptor binding (e.g., quinoline-based targets) using fluorescence polarization or surface plasmon resonance .
  • Cell-based viability assays: Test cytotoxicity in cancer/primary cell lines (e.g., IC50 determination via MTT assay) .
  • ADME profiling: Evaluate metabolic stability in liver microsomes and permeability in Caco-2 monolayers .

Advanced Research Question Q. How can contradictory results between in vitro and in vivo studies be addressed? Methodological Answer:

  • Pharmacokinetic modeling: Integrate in vitro data (e.g., plasma protein binding) with allometric scaling to predict in vivo exposure .
  • Tissue distribution studies: Use radiolabeled analogs (e.g., <sup>14</sup>C) to track compound accumulation in organs .
  • Metabolite identification: Characterize phase I/II metabolites via high-resolution LC-MS<sup>n</sup> to explain efficacy/toxicity discrepancies .

What safety protocols are essential for handling this compound?

Basic Research Question
Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., methyl chloride) .
  • Waste disposal: Segregate halogenated waste (e.g., from benzyl chloride intermediates) according to EPA guidelines .

Advanced Research Question Q. How can researchers mitigate risks associated with large-scale synthesis? Methodological Answer:

  • Process safety analysis (PSA): Conduct hazard and operability (HAZOP) studies to identify exothermic reaction risks .
  • Inert atmosphere techniques: Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard reactions) .
  • Real-time gas monitoring: Deploy FTIR sensors to detect hazardous vapors (e.g., benzene derivatives) in real time .

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